Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
AM-831 is a small molecule drug initially developed by ACADIA Pharmaceuticals, Inc. It is known for its potential antipsychotic properties and has been studied for its effects on various receptors in the brain, including serotonin 2A (5-HT2A) receptors, dopamine D2 receptors, and muscarinic acetylcholine M1 receptors . The compound was primarily researched for its potential use in treating schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM-831 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for AM-831 would likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product. The exact methods used for industrial production are not disclosed .
Chemical Reactions Analysis
Types of Reactions
AM-831 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: AM-831 can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving AM-831 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of AM-831 depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry: The compound’s unique chemical structure and reactivity make it a subject of interest in synthetic chemistry and drug design
Biology: AM-831’s interactions with specific receptors in the brain have made it a valuable tool for studying neurotransmission and receptor function
Medicine: The primary focus of research on AM-831 has been its potential use as an antipsychotic drug for treating schizophrenia. .
Industry: While not yet commercially available, AM-831’s potential therapeutic applications could lead to its use in the pharmaceutical industry for developing new treatments for mental health disorders
Mechanism of Action
AM-831 exerts its effects through a combination of actions on multiple receptors in the brain:
5-HT2A Receptor Antagonism: By blocking serotonin 2A receptors, AM-831 can modulate serotonin signaling, which is implicated in various psychiatric conditions
D2 Receptor Antagonism: The compound also blocks dopamine D2 receptors, which are involved in the regulation of mood and behavior
M1 Receptor Agonism: AM-831 acts as an agonist at muscarinic acetylcholine M1 receptors, which play a role in cognitive function
These combined actions contribute to its potential antipsychotic and pro-cognitive effects, making it a promising candidate for treating schizophrenia .
Comparison with Similar Compounds
AM-831 can be compared to other compounds with similar receptor targets:
Clozapine: An antipsychotic that also targets 5-HT2A and D2 receptors but has a different side effect profile.
Olanzapine: Another antipsychotic with similar receptor targets but different pharmacokinetics and side effects.
Risperidone: Targets similar receptors but has a different mechanism of action and clinical profile
AM-831’s unique combination of receptor actions, particularly its M1 receptor agonism, sets it apart from these other compounds and highlights its potential for addressing both psychotic symptoms and cognitive deficits in schizophrenia .
Properties
IUPAC Name |
methyl 4-aminooxane-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBPEQYIQVYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199330-66-0 | |
Record name | methyl 4-aminooxane-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.